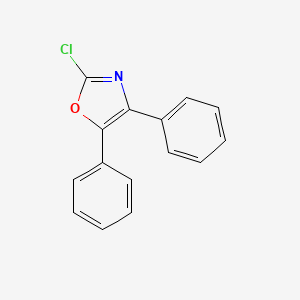

2-Chloro-4,5-diphenyloxazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Chloro-4,5-diphenyloxazole is a useful research compound. Its molecular formula is C15H10ClNO and its molecular weight is 255.70 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Reactions

Building Block for Complex Molecules

2-Chloro-4,5-diphenyloxazole serves as an important intermediate in the synthesis of various heterocyclic compounds. It is particularly notable for its role in the preparation of pharmaceuticals and agrochemicals. The compound can undergo various chemical reactions including:

- Oxidation : Producing oxazole N-oxide derivatives.

- Reduction : Leading to reduced morpholine derivatives.

- Substitution : Forming substituted morpholine or oxazole derivatives.

Biological Activities

Antimicrobial Properties

Research has demonstrated that this compound exhibits antimicrobial activity against a range of bacteria. A notable study evaluated its efficacy against Gram-positive and Gram-negative bacteria, yielding the following results:

| Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings indicate significant inhibitory effects, suggesting potential applications in treating bacterial infections .

Anticancer Activity

In vitro studies have indicated that this compound possesses anticancer properties. A recent evaluation on human breast cancer cells (MCF-7) revealed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment. Flow cytometry analysis further suggested that the compound induces apoptosis through caspase activation .

Case Studies

-

Study on Antimicrobial Activity (2024)

- Objective : Assess efficacy against various bacteria.

- Findings : Significant inhibitory effects on Staphylococcus aureus and Escherichia coli with MIC values of 32 µg/mL and 64 µg/mL, respectively.

-

Anticancer Activity Evaluation (2023)

- Objective : Evaluate cytotoxic effects on MCF-7 cells.

- Findings : Dose-dependent decrease in cell viability with an IC50 value of 15 µM after treatment.

- Inflammation Model Study (2025)

Industrial Applications

Production of Scintillators

The compound is utilized in the production of plastic scintillators, which are materials that emit light when ionizing radiation interacts with them. This property is essential for applications in radiation detection and imaging technologies.

Summary of Biological Activities

The following table summarizes the biological activities observed for this compound:

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |

| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |

| Anti-inflammatory | Macrophages | TNF-alpha reduction by ~50% | 2025 |

Eigenschaften

Molekularformel |

C15H10ClNO |

|---|---|

Molekulargewicht |

255.70 g/mol |

IUPAC-Name |

2-chloro-4,5-diphenyl-1,3-oxazole |

InChI |

InChI=1S/C15H10ClNO/c16-15-17-13(11-7-3-1-4-8-11)14(18-15)12-9-5-2-6-10-12/h1-10H |

InChI-Schlüssel |

PAVIHTWMLRILFC-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C2=C(OC(=N2)Cl)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.